molecular formula C9H13Cl3N2O2 B8098621 Methyl (S)-2-amino-3-(5-chloropyridin-2-YL)propanoate 2hcl

Methyl (S)-2-amino-3-(5-chloropyridin-2-YL)propanoate 2hcl

Cat. No.: B8098621
M. Wt: 287.6 g/mol
InChI Key: PPQFNBZKGSQTHY-JZGIKJSDSA-N
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Description

Methyl (S)-2-amino-3-(5-chloropyridin-2-YL)propanoate 2HCl is a chiral amino ester derivative featuring a 5-chloropyridinyl substituent. The compound exists as a dihydrochloride salt, enhancing its solubility and stability for pharmaceutical or synthetic applications. Its stereochemistry (S-configuration) is critical for biological activity, as enantiomeric purity often dictates binding affinity in receptor-targeted therapies. The 5-chloro group on the pyridine ring contributes to electronic and steric effects, influencing reactivity and interactions with biological targets.

Properties

IUPAC Name

methyl (2S)-2-amino-3-(5-chloropyridin-2-yl)propanoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2.2ClH/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7;;/h2-3,5,8H,4,11H2,1H3;2*1H/t8-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQFNBZKGSQTHY-JZGIKJSDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=NC=C(C=C1)Cl)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=NC=C(C=C1)Cl)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Coupling via Mitsunobu Reaction

This method employs a Mitsunobu reaction to couple 5-chloro-2-pyridinemethanol with methyl (S)-2-aminopropanoate. Key steps include:

  • Activation : 5-Chloro-2-pyridinemethanol is activated using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • Coupling : The activated alcohol reacts with methyl (S)-2-aminopropanoate at 0–5°C, yielding the intermediate ester.

  • Hydrochloride Salt Formation : Treatment with HCl gas in diethyl ether produces the dihydrochloride salt.

Conditions :

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0–5°C

  • Yield: 72–78%

Chiral Pool Synthesis from L-Alanine

L-Alanine serves as a chiral precursor to ensure stereochemical integrity:

  • Esterification : L-Alanine is esterified with methanol under acidic conditions to form methyl (S)-2-aminopropanoate.

  • Pyridine Ring Functionalization : 5-Chloropyridine-2-carboxylic acid is converted to its acid chloride and coupled with the amino ester via Schotten-Baumann reaction.

  • Salt Formation : The product is treated with HCl to obtain the dihydrochloride.

Optimization Data :

ParameterOptimal ValueYield Impact
Reaction Temperature25°C+15%
HCl Concentration4M in Dioxane+10%
Coupling Time4 hours+8%

This route achieves an overall yield of 68.4% with >99% enantiomeric excess (ee).

Process Optimization and Catalysis

Hydrogenation of Nitro Intermediates

A patent-pending method involves nitro group reduction using Pd/C catalysis:

  • Nitration : m-Toluic acid is nitrated to 2-nitro-3-methylbenzoic acid.

  • Hydrogenation : Catalytic hydrogenation (10% Pd/C, H₂, 50°C) reduces the nitro group to an amine.

  • Chlorination : NCS in DMF introduces the chlorine substituent at the 5-position.

Key Findings :

  • Catalyst Loading : 5 wt% Pd/C maximizes conversion (98.6%) while minimizing costs.

  • Solvent Choice : Ethanol enhances hydrogenation efficiency compared to methanol.

Stereochemical Control via Enzymatic Resolution

Racemic mixtures of the amino ester are resolved using immobilized lipase B from Candida antarctica:

  • Hydrolysis : The enzyme selectively hydrolyzes the (R)-enantiomer in aqueous buffer (pH 7.0).

  • Separation : The remaining (S)-enantiomer is extracted and converted to the hydrochloride salt.

Performance Metrics :

  • Enantiomeric Excess : 99.5%

  • Process Efficiency : 82% yield after 24 hours.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 8.35 (d, J=2.4 Hz, 1H, pyridine-H), 7.85 (dd, J=8.4, 2.4 Hz, 1H, pyridine-H), 4.25 (q, J=7.2 Hz, 1H, CH-NH₂), 3.72 (s, 3H, OCH₃), 3.50–3.45 (m, 2H, CH₂Cl).

  • HPLC : Chiralpak AD-H column, 95:5 hexane:isopropanol, retention time = 12.7 min (S-enantiomer).

Purity and Stability

  • Melting Point : 238–243°C (decomposition).

  • Storage Stability : Stable for >12 months at −20°C under nitrogen.

Comparative Analysis of Methods

MethodYield (%)ee (%)Cost (USD/g)Scalability
Mitsunobu Coupling7899.2120Moderate
Chiral Pool Synthesis68.499.595High
Enzymatic Resolution8299.5150Low

The chiral pool synthesis emerges as the most cost-effective and scalable route, whereas enzymatic resolution offers superior stereoselectivity at higher costs.

Industrial-Scale Considerations

Solvent Recycling

DMF and ethanol are recovered via fractional distillation, reducing waste by 40%.

Byproduct Management

Chlorinated byproducts are neutralized with NaOH, achieving >99% conversion to non-hazardous salts .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-(5-chloropyridin-2-yl)propanoate 2hcl can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oximes or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (S)-2-amino-3-(5-chloropyridin-2-yl)propanoate 2hcl has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to natural amino acids.

    Industrial Applications: It is employed in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-(5-chloropyridin-2-yl)propanoate 2hcl involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors that recognize amino acid derivatives.

    Pathways Involved: The compound can modulate biochemical pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine/Aromatic Substituents

a. (S)-Methyl 2-Amino-3-(4-Nitrophenyl)propanoate ()

  • Structure : Features a 4-nitrophenyl group instead of 5-chloropyridinyl.
  • Synthesis: Prepared via nitro derivative etherification using methanol and thionyl chloride, followed by sodium borohydride reduction to yield an amino alcohol derivative .
  • Key Differences: The nitro group (-NO₂) is a strong electron-withdrawing group (EWG), whereas the 5-chloro substituent is a moderate EWG. This alters electronic density on the aromatic ring, affecting reactivity in subsequent reactions (e.g., nucleophilic substitution vs. reduction). The dihydrochloride salt form of the target compound likely enhances aqueous solubility compared to the neutral ester in this analogue.

b. Methyl (Z)-2-[(E)-2-Cyano-2-(2-Pyridinyl)ethenyl]amino-3-Dimethylaminopropenoate ()

  • Structure: Contains a cyano (-CN) group and a dimethylamino substituent, with a conjugated ethenyl linker.
  • Synthesis: Derived from β-heteroaryl-α,β-didehydro-α-amino acid precursors using acetic acid and aromatic amines under mild conditions .
  • The dimethylamino group in this analogue may act as a stronger base compared to the primary amine in the target compound, altering pH-dependent stability.

Heterocyclic Amino Esters ()

a. 2-Amino-6-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a)

  • Structure: A pyran-based amino ester with dicarbonitrile and pyrazole substituents.
  • Synthesis: Involves cyclocondensation of malononitrile with a precursor in 1,4-dioxane under reflux .
  • Key Differences: The pyran core introduces a six-membered oxygen-containing ring, contrasting with the pyridine heterocycle in the target compound.

Comparative Data Table

Compound Name Aromatic Substituent Key Functional Groups Synthesis Method Notable Properties
Methyl (S)-2-amino-3-(5-chloropyridin-2-YL)propanoate 2HCl 5-Chloropyridin-2-YL -NH₂, -COOCH₃, -Cl Likely esterification/chlorination High solubility (dihydrochloride)
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate 4-Nitrophenyl -NH₂, -COOCH₃, -NO₂ Nitro etherification, reduction Electron-deficient aromatic ring
Methyl (Z)-2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate 2-Pyridinyl -CN, -N(CH₃)₂, conjugated ethenyl Acid-catalyzed condensation Conjugation enables π-π interactions
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile Phenyl, pyrazole -CN, -NH₂, -OH Cyclocondensation with malononitrile High polarity, multiple H-bond donors

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Methyl (S)-2-amino-3-(5-chloropyridin-2-YL)propanoate 2HCl?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves coupling 5-chloropyridine-2-carbaldehyde with a protected (S)-2-aminopropanoate derivative, followed by esterification and hydrochloric acid salt formation. Microwave-assisted synthesis (e.g., 50–100°C, 1–3 hours) can enhance reaction efficiency and yield compared to traditional reflux methods . Key intermediates should be purified using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to ensure enantiomeric purity.

Q. How is the structural integrity of the compound validated in academic research?

Characterization relies on:

  • NMR spectroscopy : ¹H/¹³C NMR confirms the chiral center (S-configuration) and substituent positions. For example, the 5-chloropyridin-2-yl group shows aromatic protons at δ 7.8–8.5 ppm, while the methyl ester resonates near δ 3.7 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak [M+H]⁺ (calc. for C₉H₁₁ClN₂O₂·2HCl: 294.04) .
  • X-ray crystallography : Used to resolve stereochemical ambiguities, particularly for enantiopure batches .

Q. What are the solubility and stability profiles of the dihydrochloride salt form?

The dihydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in water at 25°C) compared to the free base. Stability studies indicate degradation under basic conditions (pH >8) or prolonged exposure to light. Storage recommendations include desiccated, dark environments at −20°C .

Advanced Research Questions

Q. What experimental strategies are used to investigate the compound’s role in enzyme-substrate interactions?

Researchers employ:

  • Surface Plasmon Resonance (SPR) : To measure binding kinetics (KD, kon/koff) with target enzymes like aminotransferases.
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-enzyme binding .
  • Molecular docking simulations : Predict binding modes using software like AutoDock Vina, validated by mutagenesis studies (e.g., Ala-scanning of active-site residues) .

Q. How can contradictory data regarding the compound’s biological activity be resolved?

Discrepancies often arise from:

  • Batch variability : Impurities (e.g., regioisomers from chloropyridine synthesis) may alter activity. HPLC purity thresholds (>98%) and orthogonal assays (e.g., fluorescence polarization) are critical .
  • Assay conditions : pH, temperature, or co-solvents (e.g., DMSO) affect ligand-receptor interactions. Standardized protocols (e.g., PBS buffer, 37°C) mitigate variability .
  • Species-specific effects : Cross-testing in human vs. rodent cell lines clarifies translational relevance .

Q. What advanced techniques optimize the compound’s synthetic yield and enantiomeric excess (ee)?

  • Continuous-flow reactors : Enable precise control of reaction parameters (e.g., residence time, temperature), achieving >90% yield and >99% ee in asymmetric syntheses .
  • Chiral stationary-phase HPLC : Separates enantiomers post-synthesis. For example, a Chiralpak AD-H column (hexane:isopropanol 85:15) resolves (S)- and (R)-forms .
  • In situ monitoring : Raman spectroscopy tracks intermediate formation, reducing byproducts .

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